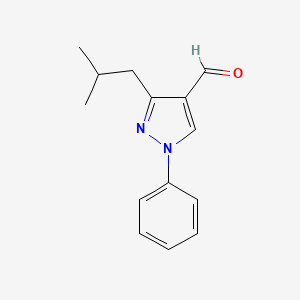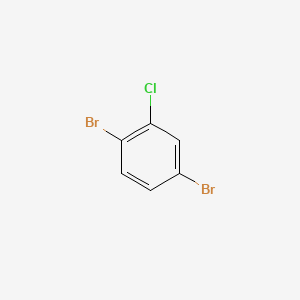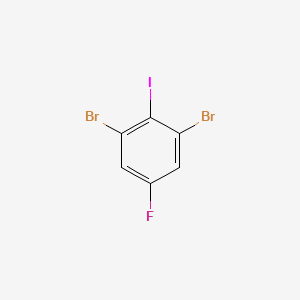
3-Isobutyl-1-phenyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.3 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
Pyrazoles are five-membered heterocyclic compounds containing two neighboring nitrogen atoms. They serve as versatile frameworks in various fields, including medicine and agriculture. Researchers have identified diverse biological activities associated with pyrazoles, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties . Now, let’s focus on 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various methods. One common approach involves the condensation of an appropriate aldehyde with a hydrazine derivative under acidic or basic conditions . For instance, the reaction of 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehyde with 5-fluoro-2-hydroxyacetophenone in the presence of a base can yield the desired product .
Industrial Production Methods
These methods often involve multicomponent reactions, transition-metal catalysts, and photoredox reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: 3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-Isobutyl-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the electrophile used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the isobutyl group.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but has a methyl group instead of an isobutyl group.
Uniqueness
3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazole derivatives, making it valuable for specific research applications .
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11(2)8-14-12(10-17)9-16(15-14)13-6-4-3-5-7-13/h3-7,9-11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPBEOKDVWZQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C=C1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)



![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)









